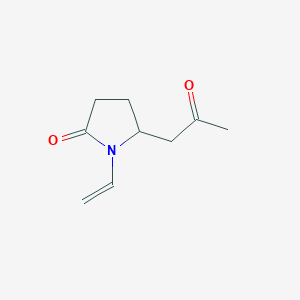![molecular formula C16H19N3O B14612960 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59528-07-3](/img/structure/B14612960.png)
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles
準備方法
The synthesis of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 4-methoxy-3-methylaniline, using nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反応の分析
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitrous acid for diazotization, sodium hydroxide for coupling, and sodium dithionite for reduction. Major products formed include quinone derivatives and substituted aromatic compounds.
科学的研究の応用
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
作用機序
The mechanism of action of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and photoresponsive materials. The molecular pathways involved include the absorption of light and subsequent electronic transitions within the molecule.
類似化合物との比較
Similar compounds to 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline include other azo dyes such as:
Azo violet: Known for its use as a pH indicator and dye.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenol: Another azo compound with similar dyeing properties.
4-[(E)-(4-Methoxyphenyl)diazenyl]benzenesulfonic acid: Used in various industrial applications. What sets this compound apart is its specific substitution pattern, which imparts unique color properties and reactivity, making it suitable for specialized applications in scientific research and industry.
特性
CAS番号 |
59528-07-3 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
4-[(4-methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-12-11-14(7-10-16(12)20-4)18-17-13-5-8-15(9-6-13)19(2)3/h5-11H,1-4H3 |
InChIキー |
TVHULDYXRXDZDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


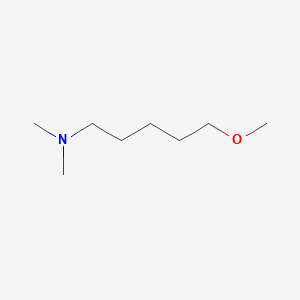
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
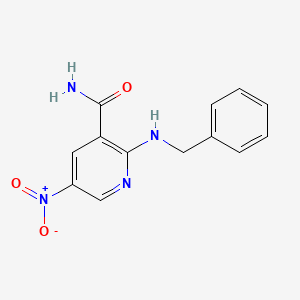

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
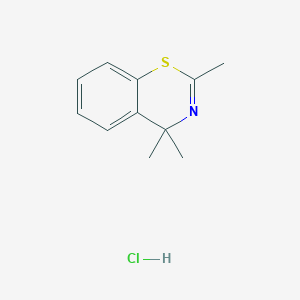
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
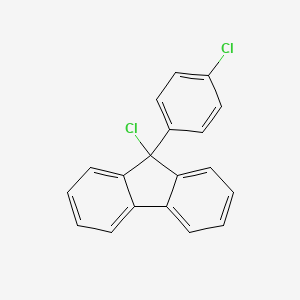

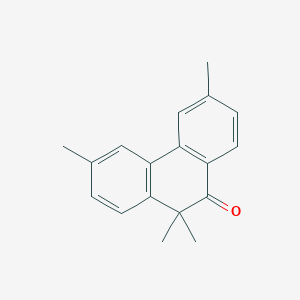

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
